Stigmasta-4,22-dien-3-one
Descripción
Propiedades
IUPAC Name |
(8S,9S,10R,13R,14S,17R)-17-[(E,2R,5S)-5-ethyl-6-methylhept-3-en-2-yl]-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H46O/c1-7-21(19(2)3)9-8-20(4)25-12-13-26-24-11-10-22-18-23(30)14-16-28(22,5)27(24)15-17-29(25,26)6/h8-9,18-21,24-27H,7,10-17H2,1-6H3/b9-8+/t20-,21-,24+,25-,26+,27+,28+,29-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKGZDUKUQPPHFM-LPJPOILFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C=CC(C)C1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](/C=C/[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H46O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20817-72-5 | |
| Record name | Stigmasta-4,22-dien-3-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020817725 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Métodos De Preparación
The Fernholz-Stavely Six-Step Process (1939)
The first documented synthesis of stigmasta-4,22-dien-3-one was reported by Fernholz and Stavely in 1939, involving a laborious six-step sequence:
-
Acetylation : Stigmasterol → Stigmasteryl acetate
-
Bromination : Addition of bromine to form β-acetoxy-5,6,22,23-tetrabromostigmastane
-
Dehydrohalogenation : Sodium iodide treatment yields 3-acetoxy-22,23-dibromo-5-stigmastene
-
Saponification : Alkaline hydrolysis produces 3-hydroxy-22,23-dibromo-5-stigmastene
-
Oppenauer Oxidation : Aluminum tert-butoxide in acetone converts the diol to 22,23-dibromo-5-stigmastene-3-one
-
Debromination : Zinc-acetic acid reduction yields final product
This method suffered from multiple drawbacks:
Pederson-Ott Chromic Acid Modification (1950s)
Pederson and Ott streamlined the process by eliminating the Oppenauer step through direct chromic acid oxidation of 3-hydroxy-5,6,22,23-tetrabromostigmastane. While reducing the step count, this introduced new challenges:
-
Chromium(VI) toxicity and environmental concerns
-
Required strict temperature control (-10°C to 0°C) to prevent over-oxidation
-
Residual chromium contamination complicating purification
Modern Single-Step Oxidation with Manganese Dioxide
Reaction Mechanism and Optimization
The patent US2890226A (1959) details a breakthrough method using activated manganese dioxide (MnO₂) for direct oxidation of stigmasterol. The reaction proceeds via a radical mechanism:
-
Solubilization : Stigmasterol dissolved in chlorinated solvent (CCl₄, CHCl₃, CH₂Cl₂)
-
Oxidation : MnO₂ abstracts the 3β-hydrogen, forming a carbonyl group
-
Workup : Filtration removes spent MnO₂, followed by solvent evaporation
Critical Parameters :
| Factor | Optimal Range | Effect on Yield |
|---|---|---|
| MnO₂ Activity | Freshly prepared | ↑ 30-40% |
| Temperature | 20-80°C | ↑ Reaction Rate |
| Solvent Polarity | Low (CCl₄ > CHCl₃) | ↑ Selectivity |
| Reaction Time | 4-24 hours | ↑ Conversion |
Advantages Over Prior Methods :
Industrial-Scale Protocol
Adapted from Example 1 of US2890226A:
Materials :
-
Stigmasterol (1.0 kg, 2.17 mol)
-
Activated MnO₂ (2.5 kg, 28.7 mol)
-
Chloroform (10 L)
Procedure :
-
Charge reactor with chloroform and stigmasterol, heat to 40°C with stirring
-
Add MnO₂ portion-wise over 2 hours to control exotherm
-
Maintain at 60±5°C for 18 hours (monitor by TLC)
-
Filter through Celite bed, wash cake with warm chloroform
-
Concentrate filtrate under reduced pressure
-
Recrystallize residue from hexane/acetone (3:1)
Yield : 82-85% (literature value) vs. 45-50% for Oppenauer route
Comparative Analysis of Synthetic Methods
| Parameter | Fernholz-Stavely (1939) | Pederson-Ott (1950s) | MnO₂ Oxidation (1959) |
|---|---|---|---|
| Steps | 6 | 4 | 1 |
| Hazardous Reagents | Br₂, NaI, Zn/AcOH | CrO₃ | None |
| Solvent Cost | High (cyclohexanone) | Moderate | Low (CCl₄) |
| Typical Yield | 18-22% | 35-40% | 80-85% |
| Scalability | Lab-scale only | Pilot plant | Industrial |
Key Findings :
Análisis De Reacciones Químicas
Types of Reactions: Stigmasta-4,22-dien-3-one undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form compounds such as stigmasta-4,22-diene-3,6-dione.
Reduction: Reduction reactions can convert it back to stigmasterol or other related compounds.
Substitution: It can undergo substitution reactions at the carbonyl group, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Pyridinium chlorochromate (PCC), potassium permanganate (KMnO4).
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Grignard reagents, organolithium compounds.
Major Products Formed:
- Stigmasta-4,22-diene-3,6-dione
- 3-O-acetyl-5β,6β-epoxystigmast-22-ene-3-ol .
Aplicaciones Científicas De Investigación
Stigmasta-4,22-dien-3-one exhibits several biological activities that make it a subject of interest in various fields:
-
Cytotoxic Effects : The compound has shown significant cytotoxicity against cancer cell lines, particularly the human HT1080 tumoral cell line, with an IC50 value of 0.3 mM .
Table 1: Cytotoxicity of this compound
Cell Line IC50 (mM) HT1080 0.3 Other Tumor Cells Varies - Antimicrobial Activity : Studies have demonstrated its antibacterial effects against pathogens such as Salmonella and Escherichia coli, suggesting its potential for treating bacterial infections .
Antitubercular Activity
In silico studies indicate that this compound interacts effectively with proteins associated with Mycobacterium tuberculosis, highlighting its potential as an antitubercular agent . This interaction suggests a mechanism that could inhibit the growth of tuberculosis-causing bacteria.
Antioxidant Properties
The compound exhibits significant antioxidant activity, which is crucial in preventing oxidative stress-related diseases. Its ability to scavenge free radicals positions it as a potential additive in food and pharmaceutical products .
Case Studies and Research Findings
Several studies have reinforced the therapeutic potential of this compound:
- Antiplasmodial Activity : Research evaluating various compounds for their effects against Plasmodium falciparum included this compound, indicating its relevance in malaria research .
- Cytotoxicity Against Cancer Cells : A study focused on phytosterols found that this compound significantly inhibited cancer cell growth, supporting its use in anticancer therapies .
Mecanismo De Acción
Stigmasta-4,22-dien-3-one exerts its effects through various molecular targets and pathways:
Anti-viral Activity: It binds to the envelope proteins of the white spot syndrome virus, inhibiting its ability to infect host cells.
Anti-tubercular Activity: It disrupts the cell wall synthesis of Mycobacterium tuberculosis, leading to bacterial cell death.
Anti-cancer Activity: It induces apoptosis in cancer cells by triggering mitochondrial permeabilization and activating caspases.
Comparación Con Compuestos Similares
Key Structural Insights :
- The position of double bonds (e.g., Δ4 vs. Δ5) and functional groups (3-ketone vs. 3β-hydroxyl) significantly influence bioactivity. For example, stigmasterol (3β-hydroxyl) lacks the ketone group, reducing its polarity compared to this compound .
- Hydroxylation at position 6 (e.g., 6β-hydroxythis compound) enhances molecular interactions with biological targets, such as enzymes or receptors .
Functional Comparison
Functional Insights :
- Antimicrobial efficacy varies with substituents: this compound shows broader activity against Gram-negative bacteria compared to 6β-hydroxylated derivatives, which are more effective against fungi .
Actividad Biológica
Stigmasta-4,22-dien-3-one is a steroidal compound derived from stigmasterol, characterized by a double bond between carbon atoms 4 and 22 and a ketone functional group at carbon 3. This compound has garnered attention in pharmacological research due to its diverse biological activities, including antitumor, antitubercular, and antiviral properties. Below is a detailed examination of its biological activity, supported by data tables and case studies.
Chemical Structure and Properties
- Molecular Formula : C29H46O
- Molecular Weight : 426.68 g/mol
- Classification : Phytosterol
Biological Activities
This compound exhibits several notable biological activities:
1. Antitumor Activity
Research indicates that this compound has cytotoxic effects against various cancer cell lines. For instance, it has shown significant cytotoxicity against the human HT1080 fibrosarcoma cell line, suggesting potential as an anticancer agent.
2. Antitubercular Properties
The compound has been identified as an antitubercular agent, demonstrating efficacy against Mycobacterium tuberculosis. In vitro studies have shown that it inhibits the growth of this bacterium, making it a candidate for further development in tuberculosis treatment .
3. Antiviral Activity
In silico molecular docking studies reveal that this compound interacts with viral proteins associated with infections such as hepatitis B virus (HBV). These interactions suggest its potential as a therapeutic agent against viral infections .
The mechanism of action for this compound involves:
- Cytotoxicity : Induction of apoptosis in cancer cells through various biochemical pathways.
- Binding Affinity : High binding energy with envelope proteins (e.g., VP28, VP26) of viruses, which may inhibit their replication .
Comparative Analysis with Related Compounds
This compound can be compared with other phytosterols based on their biological activities:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Stigmasterol | C29H50O | Precursor; common in plant oils |
| Beta-Sitosterol | C29H50O | Known for cholesterol-lowering effects |
| Campesterol | C28H46O | Involved in membrane fluidity |
| Cholesterol | C27H46O | Essential for cell membranes; health risks when elevated |
This compound is distinguished by its specific structural features that contribute to its unique biological activities not fully shared by its analogs.
Study on Cytotoxicity
A study conducted on the human HT1080 cell line demonstrated that this compound induces cell death through apoptosis mechanisms. The IC50 value was determined to be approximately 20 µM, indicating significant potency against tumor cells .
Antiviral Efficacy
In another study focusing on HBV-infected cells, this compound exhibited an IC50 value of 15 µM against HBV DNA replication. This suggests its potential utility in treating viral hepatitis .
Q & A
Basic Research Questions
Q. What are the established methods for isolating Stigmasta-4,22-dien-3-one from plant sources, and how do extraction solvents impact yield and purity?
- Answer : this compound is commonly isolated via column chromatography using silica gel, followed by purification with preparative TLC or HPLC. Polar solvents like methanol or ethanol are effective for initial extraction, but non-polar solvents (e.g., hexane) may improve selectivity for steroidal compounds. For example, in Polygonum viscosum, a sequential extraction with methanol and chloroform yielded 0.2% pure compound after silica gel chromatography . Purity validation via HPLC (≥96%) and NMR is critical to avoid co-eluting contaminants .
Q. How should this compound be stored to maintain stability in long-term studies, and what degradation markers should be monitored?
- Answer : Store at 2–8°C in airtight, light-protected containers to prevent oxidation. Degradation is indicated by shifts in NMR peaks (e.g., loss of olefinic proton signals at δ 5.3–5.5 ppm) or new HPLC retention times. Periodic purity checks using TLC (chloroform:methanol 9:1) and mass spectrometry (monitoring m/z 410.67 [M+H]+) are recommended .
Q. Which spectroscopic techniques are essential for confirming the structure of this compound, and how are spectral contradictions resolved?
- Answer : 1D/2D NMR (1H, 13C, COSY, HMBC) and IR (C=O stretch at ~1700 cm⁻¹) are critical. For example, HMBC correlations between the C-3 ketone (δ 209 ppm) and H-2/H-4 protons confirm the Δ4,22-diene system. Discrepancies in molecular formulas (e.g., C29H46O vs. C29H44O) may arise from misannotation; cross-validation with high-resolution mass spectrometry (HRMS) is necessary .
Advanced Research Questions
Q. How can researchers address contradictory bioactivity data for this compound, such as variable anticancer effects across cell lines?
- Answer : Contradictions may stem from cell-specific uptake mechanisms or assay conditions. For instance, in Nelumbo nucifera, the compound showed IC50 values of 12 µM (melanoma) vs. >50 µM (gastric cancer). Standardize assays using synchronized cell cycles, controlled serum levels, and validated cytotoxicity markers (e.g., MTT/WST-1). Include positive controls (e.g., doxorubicin) and replicate across independent labs .
Q. What experimental strategies optimize the synthesis of this compound derivatives for structure-activity relationship (SAR) studies?
- Answer : Focus on modifying the Δ22 double bond or C-3 ketone. Semi-synthetic approaches using stigmasterol (precursor) via Jones oxidation or microbial biotransformation (e.g., Rhizopus arrhizus) can yield derivatives. Purity is assessed via reversed-phase HPLC (C18 column, acetonitrile/water gradient). SAR studies should prioritize derivatives with enhanced logP values (2.5–4.0) for membrane permeability .
Q. How do researchers resolve discrepancies in reported molecular weights or spectral data for this compound across databases?
- Answer : Cross-reference HRMS data (observed m/z 410.67 [M+H]+ vs. theoretical 410.67) and crystallographic data (if available). For example, a reported density of 0.98 g/cm³ and melting point (119–120°C) should align with experimental values. Discrepancies in NMR shifts (e.g., δ 5.35 ppm for H-22 vs. δ 5.28) may indicate solvent effects (CDCl3 vs. DMSO) .
Methodological Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
